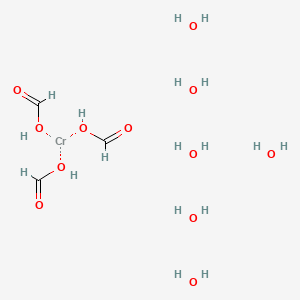
Chromium(ic)formate basic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(ic)formate basic, also known as chromic formate hexahydrate, is a chemical compound with the molecular formula C₃H₁₅CrO₁₂. It is a coordination complex where chromium is in the +3 oxidation state, coordinated with formate ions and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(ic)formate basic can be synthesized by reducing chromic anhydride with formic acid. The process involves dissolving industrial chromic anhydride in water and adding the solution to a reaction kettle equipped with a reflux condenser. Industrial formic acid is then added, and the reaction mixture is heated to maintain a slight boil for about 30 minutes. After cooling the solution to 10-20°C, crystallization occurs over 3-4 hours, followed by filtration to obtain crude chromium formate .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process is optimized to minimize environmental impact by avoiding the use of sulfuric acid and other reducing agents, thus preventing the generation of waste liquids containing sulfate .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(ic)formate basic undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligand exchange reactions where formate ions can be replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize chromium(III) to chromium(VI).
Reduction: Reducing agents like formic acid are used in the synthesis process.
Substitution: Ligand exchange reactions can occur in the presence of chloride or sulfate ions, often facilitated by heating.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates and dichromates.
Reduction: Chromium(II) compounds, though less common.
Substitution: Complexes with different ligands, such as chromium chloride or chromium sulfate.
Wissenschaftliche Forschungsanwendungen
Chromium(ic)formate basic has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.
Biology: Investigated for its potential role in enhancing insulin sensitivity and glucose metabolism.
Medicine: Studied for its potential therapeutic effects in managing diabetes and other metabolic disorders.
Industry: Utilized in the production of pigments, tanning agents, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of chromium(ic)formate basic involves its interaction with molecular targets such as mitochondrial ATP synthase. Chromium(III) can bind to the beta subunit of ATP synthase, influencing cellular energy production and metabolic regulation. This interaction can enhance insulin sensitivity and glucose metabolism, providing potential therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium(III) chloride (CrCl₃): A common chromium(III) compound used in various industrial applications.
Chromium(III) sulfate (Cr₂(SO₄)₃): Used in tanning and as a mordant in dyeing.
Chromium(III) acetate (Cr(C₂H₃O₂)₃): Utilized in organic synthesis and as a catalyst.
Uniqueness
Chromium(ic)formate basic is unique due to its specific coordination with formate ions and water molecules, which imparts distinct chemical properties and reactivity. Its ability to act as a reducing agent and its applications in enhancing insulin sensitivity and glucose metabolism set it apart from other chromium(III) compounds .
Eigenschaften
Molekularformel |
C3H18CrO12 |
|---|---|
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
chromium;formic acid;hexahydrate |
InChI |
InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2 |
InChI-Schlüssel |
QDOGLUZHWKWRFM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)O.C(=O)O.C(=O)O.O.O.O.O.O.O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)



![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)

![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)

![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)


